Diisobutyldimethoxysilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

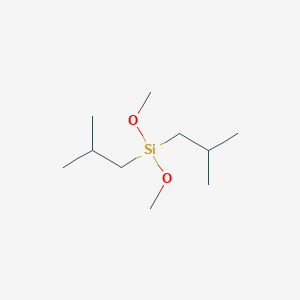

Structure

3D Structure

Properties

IUPAC Name |

dimethoxy-bis(2-methylpropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24O2Si/c1-9(2)7-13(11-5,12-6)8-10(3)4/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYFIJRXGOQNFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](CC(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066291 | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

17980-32-4 | |

| Record name | Diisobutyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17980-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017980324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dimethoxybis(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diisobutyldimethoxysilane: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and primary applications of diisobutyldimethoxysilane. The information is curated for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this organosilane compound.

Introduction

This compound (DIBDMS) is an organosilane compound with the chemical formula C₁₀H₂₄O₂Si. It is a colorless liquid that plays a crucial role as an external electron donor in Ziegler-Natta catalysis, primarily for the polymerization of propylene. The steric hindrance provided by the two isobutyl groups is instrumental in controlling the stereochemistry of the resulting polymer, leading to highly isotactic polypropylene. This guide details the prevalent synthesis methodology, comprehensive characterization techniques, and its functional role in polymerization.

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through a two-step process involving a Grignard reaction followed by methanolysis.

Synthesis Pathway

The overall synthesis can be visualized as a two-step process starting from a suitable dichlorosilane.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Diisobutyldichlorosilane via Grignard Reaction

This step involves the formation of a Grignard reagent from isobutyl halide and its subsequent reaction with a dichlorosilane.

-

Materials:

-

Magnesium turnings

-

Isobutyl bromide (or chloride)

-

Dichlorodimethylsilane (or tetrachlorosilane)

-

Anhydrous diethyl ether (or THF)

-

-

Procedure:

-

All glassware must be rigorously dried to exclude moisture. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in a reaction flask with a small crystal of iodine to initiate the reaction.

-

A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is exothermic and should be controlled with external cooling to maintain a gentle reflux.

-

After the formation of the isobutylmagnesium bromide Grignard reagent is complete, the solution is cooled.

-

Dichlorodimethylsilane is dissolved in anhydrous diethyl ether and added dropwise to the cooled Grignard reagent solution.

-

The reaction mixture is stirred for several hours at room temperature and then refluxed to ensure complete reaction.

-

The reaction mixture is then cooled, and the magnesium halide salts are filtered off.

-

The resulting solution of diisobutyldichlorosilane in diethyl ether is purified by distillation.

-

Step 2: Methanolysis of Diisobutyldichlorosilane

The diisobutyldichlorosilane is then reacted with methanol to replace the chlorine atoms with methoxy groups.

-

Materials:

-

Diisobutyldichlorosilane

-

Methanol

-

A base (e.g., a tertiary amine like triethylamine) to neutralize the HCl byproduct

-

Anhydrous solvent (e.g., hexane)

-

-

Procedure:

-

Diisobutyldichlorosilane is dissolved in an anhydrous solvent in a reaction flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A mixture of methanol and a base is added dropwise to the cooled solution. The base is crucial for scavenging the hydrochloric acid generated during the reaction.

-

The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The amine hydrochloride salt precipitate is removed by filtration.

-

The filtrate, containing the crude this compound, is then purified by fractional distillation under reduced pressure.

-

Characterization of this compound

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄O₂Si | |

| Molecular Weight | 204.38 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 188 °C @ 1025 hPa | |

| Density | 0.863 g/cm³ at 20 °C | |

| Flash Point | 62 °C | |

| CAS Number | 17980-32-4 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl and methoxy groups.

-

A doublet for the six methyl protons of the isobutyl groups.

-

A multiplet for the methine proton of the isobutyl groups.

-

A doublet for the two methylene protons adjacent to the silicon atom.

-

A singlet for the six protons of the two methoxy groups.

-

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the different carbon environments.

-

A peak for the methyl carbons of the isobutyl groups.

-

A peak for the methine carbon of the isobutyl groups.

-

A peak for the methylene carbon adjacent to the silicon atom.

-

A peak for the carbon of the methoxy groups.

-

-

²⁹Si NMR: The silicon-29 NMR spectrum will exhibit a single resonance characteristic of a silicon atom bonded to two carbon atoms and two oxygen atoms. The chemical shift will be in the typical range for tetraorgano- and diorganodialkoxysilanes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2955, 2870 | C-H stretching (isobutyl) |

| ~2840 | C-H stretching (methoxy) |

| ~1465 | C-H bending (isobutyl) |

| ~1190 | Si-O-C stretching |

| ~1085 | Si-O-C stretching |

| ~840 | Si-C stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the cleavage of Si-C and Si-O bonds. Common fragmentation patterns for organosilanes involve the loss of alkyl and alkoxy groups.

Application in Ziegler-Natta Catalysis

This compound is a widely used external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. Its primary function is to enhance the stereospecificity of the catalyst, leading to the production of highly isotactic polypropylene.

Experimental Workflow in Polymerization

The following diagram illustrates the role of this compound in a typical propylene polymerization process.

Caption: Workflow of Ziegler-Natta polymerization with an external donor.

The external donor, this compound, is believed to interact with the active sites of the Ziegler-Natta catalyst. This interaction deactivates non-stereospecific sites and modifies the electronic and steric environment of the active titanium centers, thereby favoring the insertion of propylene monomers in a highly regular, isotactic fashion.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions. It is sensitive to moisture and will react with water to release methanol. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a vital organosilane compound with a well-established synthesis route and a critical application in the polymer industry. Its synthesis via a Grignard reaction followed by methanolysis is a robust and scalable method. The characterization of this compound relies on standard analytical techniques that confirm its structure and purity. Its role as an external electron donor in Ziegler-Natta catalysis is indispensable for the production of high-quality isotactic polypropylene, a polymer with widespread commercial applications. This guide provides a foundational understanding for researchers and professionals working with or developing applications for this compound.

Physical and chemical properties of Diisobutyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Diisobutyldimethoxysilane (DIBDMS), identified by the CAS number 17980-32-4, is an organosilicon compound with increasing significance in materials science and chemical synthesis.[1] This clear, colorless liquid is characterized by a central silicon atom bonded to two isobutyl groups and two methoxy groups.[1][2] Its unique molecular structure imparts a range of physical and chemical properties that make it a versatile compound in various industrial and research applications, including as a coupling agent, an adhesion promoter, and a surface modifier.[2][3] It also serves as a crucial external electron donor in Ziegler-Natta catalysis for propylene polymerization.[4][5][6]

Physical Properties

This compound is a low-viscosity liquid with a mild odor.[2] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄O₂Si | [1][2] |

| Molecular Weight | 204.38 g/mol | [1][7][8] |

| Appearance | Clear, colorless liquid | [1][2][3] |

| Odor | Mild, slightly fruity | [2][3] |

| Boiling Point | 188 °C (at 1025 hPa) | [1][8] |

| 120 °C | [3] | |

| Melting Point | < -78 °C | [8][9] |

| Density | 0.863 g/cm³ (at 20 °C) | [1][8] |

| 0.87 g/cm³ | [3] | |

| Flash Point | 62 °C (143.6 °F) | [1][8][10] |

| 76 °C | [3][4] | |

| Vapor Pressure | 0.75 hPa (at 25 °C) | [8][9] |

| 0.473 mmHg (at 25 °C) | [3] | |

| Refractive Index | 1.4235 - 1.4255 | [3][9] |

| Autoignition Temperature | 255 °C | [8][9] |

| Solubility | Soluble in most organic solvents. Insoluble in water, but reacts with it. | [11] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the presence of the two methoxy groups attached to the silicon atom. These groups are susceptible to hydrolysis, a key reaction that underpins many of its applications.

Hydrolysis: this compound reacts with water or moisture to form silanol (Si-OH) groups and methanol.[2][12] This hydrolysis can be catalyzed by both acids and bases. The resulting silanols are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures.[2] This reactivity is crucial for its function as a crosslinker and surface modifier.[1]

Stability: The compound is stable in sealed containers, but is sensitive to moisture.[3][12] Proper storage in an inert atmosphere is recommended.[13]

Ziegler-Natta Catalysis: In propylene polymerization, this compound acts as an external electron donor.[4][5] The steric bulk of the isobutyl groups plays a role in controlling the stereochemistry of the resulting polypropylene.[1] It offers good tunability for polypropylene isotacticity and molecular weight.[4][11]

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are based on established standard methods.

Determination of Boiling Point (General Procedure based on ASTM D1120)

-

Apparatus: A round-bottom flask, a heating mantle, a reflux condenser, a calibrated thermometer, and boiling chips.

-

Procedure:

-

A measured volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

The flask is connected to the reflux condenser, and the thermometer is positioned so that the bulb is just below the level of the side arm of the flask.

-

The flask is heated gently using the heating mantle.

-

The liquid is brought to a steady boil, and the temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point.

-

The observed boiling point is corrected to standard atmospheric pressure if necessary.

-

Determination of Density (General Procedure based on ISO 758)

-

Apparatus: A pycnometer (a glass flask of a specific, accurately known volume), a balance with a sensitivity of at least 0.1 mg, and a thermostatically controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with this compound, taking care to avoid air bubbles.

-

The filled pycnometer is placed in the thermostatic water bath maintained at a specific temperature (e.g., 20 °C) until it reaches thermal equilibrium.

-

The volume is adjusted precisely to the calibration mark.

-

The outside of the pycnometer is cleaned and dried, and it is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Characterization of Hydrolysis

The hydrolysis of this compound can be monitored using spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

FTIR Spectroscopy: The disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands can be tracked over time.

-

NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Changes in the chemical shifts of the protons and carbons in the methoxy and isobutyl groups, as well as the silicon atom, can be observed as hydrolysis and condensation proceed.

Visualizations

Hydrolysis and Condensation Pathway of this compound

The following diagram illustrates the two-step process of hydrolysis followed by condensation.

Conceptual Workflow for Ziegler-Natta Polymerization

This diagram shows the role of this compound as an external donor in a typical Ziegler-Natta polymerization process.

References

- 1. gelest.com [gelest.com]

- 2. scribd.com [scribd.com]

- 3. gelest.com [gelest.com]

- 4. [PDF] Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review | Semantic Scholar [semanticscholar.org]

- 5. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. Silane | SiH4 | CID 23953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 10. youtube.com [youtube.com]

- 11. testinglab.com [testinglab.com]

- 12. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Molecular structure of Diisobutyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular structure, properties, synthesis, and applications of diisobutyldimethoxysilane (DIBMS). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize organosilane compounds.

Molecular Structure and Identification

This compound is an organosilane compound featuring a central silicon atom bonded to two isobutyl groups and two methoxy groups.[1] Its chemical structure gives it a unique combination of steric bulk from the isobutyl groups and reactivity from the hydrolyzable methoxy groups.[2]

IUPAC Name: dimethoxy-bis(2-methylpropyl)silane[3] Chemical Formula: C₁₀H₂₄O₂Si[3][4] CAS Number: 17980-32-4[1][3][4] Molecular Weight: 204.38 g/mol [3][4][5]

Physicochemical Properties

DIBMS is a colorless to pale yellow liquid with a mild odor.[1] It is sensitive to moisture and will hydrolyze upon contact with water.[1][4] It is generally soluble in organic solvents.[3]

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 188 °C at 1025 hPa | [5][6] |

| Melting Point | < -78 °C | [5][6][7] |

| Density | 0.863 g/cm³ at 20 °C | [2][5] |

| Flash Point | 62 °C (143.6 °F) | [2][5][6] |

| Vapor Pressure | 0.75 hPa at 25 °C | [5][6][7] |

| Refractive Index | 1.4235 - 1.4255 | [4][7] |

Spectroscopic Characterization (Representative Data)

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum of DIBMS is expected to show distinct signals for the protons of the isobutyl and methoxy groups.

-

Methoxy (Si-O-CH₃): A sharp singlet around 3.5 ppm.

-

Isobutyl (CH₂): A doublet adjacent to the silicon atom.

-

Isobutyl (CH): A multiplet further downfield from the CH₂ group.

-

Isobutyl (CH₃): A doublet at the most upfield position, characteristic of the terminal methyl groups.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum would provide signals corresponding to the different carbon environments in the molecule.

-

Methoxy (Si-O-CH₃): A signal in the 50-60 ppm range.

-

Isobutyl (Si-CH₂): A signal in the 25-35 ppm range.

-

Isobutyl (-CH(CH₃)₂): A signal in the 20-30 ppm range.

-

Isobutyl (-CH(CH₃)₂): A signal in the 20-25 ppm range.

²⁹Si NMR Spectroscopy (Expected)

The ²⁹Si NMR spectrum is a powerful tool for characterizing organosilanes. For DIBMS, a single resonance is expected in the chemical shift range typical for tetra-alkoxysilanes. The exact chemical shift would be influenced by the isobutyl and methoxy substituents.

FT-IR Spectroscopy (Expected)

The infrared spectrum of DIBMS would exhibit characteristic absorption bands corresponding to its functional groups.

-

Si-O-C stretching: Strong bands in the 1080-1100 cm⁻¹ region.

-

C-H stretching (alkyl): Bands in the 2850-2960 cm⁻¹ region.

-

Si-C stretching: Bands in the 1250 cm⁻¹ and 800-840 cm⁻¹ regions.

Mass Spectrometry (Expected Fragmentation)

In electron impact mass spectrometry, DIBMS would likely exhibit a molecular ion peak (M⁺) at m/z = 204. Common fragmentation pathways for organosilanes include the loss of alkyl or alkoxy groups. Expected fragments would include:

-

[M - OCH₃]⁺: m/z = 173

-

[M - isobutyl]⁺: m/z = 147

-

[Si(OCH₃)₂(isobutyl)]⁺: m/z = 147

Experimental Protocols

The following are representative experimental protocols based on general procedures for the synthesis and application of similar dialkyldimethoxysilanes.

Synthesis of this compound via Grignard Reaction

This protocol describes a typical Grignard reaction for the synthesis of dialkyldialkoxysilanes.

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Dimethyldichlorosilane

-

Anhydrous diethyl ether

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride solution

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with magnesium turnings under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of isobutyl bromide in anhydrous diethyl ether is prepared. A small portion of this solution is added to the magnesium turnings to initiate the Grignard reaction.

-

Once the reaction has initiated, the remaining isobutyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

-

The Grignard reagent is cooled in an ice bath, and a solution of dimethyldichlorosilane in anhydrous hexane is added dropwise from the dropping funnel.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 2-3 hours.

-

After cooling, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield this compound.

Propylene Polymerization using this compound as an External Donor

This protocol outlines a general procedure for the use of DIBMS as an external electron donor in Ziegler-Natta catalyzed propylene polymerization.[8]

Materials:

-

High-activity Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

-

Triethylaluminum (TEAL) as cocatalyst

-

This compound (DIBMS) as external donor

-

Polymerization grade propylene

-

Anhydrous hexane as solvent

-

Methanol for quenching

Procedure:

-

A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

-

Anhydrous hexane is introduced into the reactor, followed by the desired amount of TEAL solution and DIBMS solution.

-

The Ziegler-Natta catalyst slurry is then injected into the reactor.

-

The reactor is pressurized with propylene to the desired pressure, and the temperature is raised to the polymerization temperature (e.g., 70°C).

-

The polymerization is carried out for the desired time, maintaining constant pressure by feeding propylene.

-

The reaction is terminated by venting the unreacted propylene and adding methanol to the reactor.

-

The polymer is collected by filtration, washed with hexane, and dried in a vacuum oven.

Applications and Logical Relationships

This compound is a versatile compound with several key industrial applications stemming from its unique molecular structure.

External Electron Donor in Ziegler-Natta Catalysis

The primary application of DIBMS is as an external electron donor in Ziegler-Natta catalysis for polypropylene production.[9] The bulky isobutyl groups and the Lewis basicity of the methoxy groups allow it to selectively poison non-stereospecific active sites on the catalyst surface, thereby increasing the isotacticity and improving the properties of the resulting polymer.[2]

Hydrolysis and Condensation for Surface Modification

The methoxy groups of DIBMS are susceptible to hydrolysis, forming reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials (like glass, metals, and fillers) or with other silanol groups to form a stable, cross-linked siloxane (Si-O-Si) network.[1][10] This process is fundamental to its use as a coupling agent, adhesion promoter, and surface modifier.[1][3]

Safety and Handling

This compound is a moisture-sensitive and combustible liquid.[2][4] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Store in a tightly sealed container in a cool, dry place away from sources of ignition. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound is a valuable organosilane with significant applications in polymer science and materials chemistry. Its utility is derived from the interplay between the steric hindrance provided by its isobutyl groups and the reactivity of its methoxy groups. A thorough understanding of its properties and reaction mechanisms is crucial for its effective application in research and industrial processes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrogen Responses of Propylene Polymerization with MgCl2-Supported Ziegler–Natta Catalysts in the Presence of Different Silane External Donors [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 7. This compound | C10H24O2Si | CID 3084284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Study on Hydrogen Sensitivity of Ziegler–Natta Catalysts with Novel Cycloalkoxy Silane Compounds as External Electron Donor | MDPI [mdpi.com]

- 9. diva-portal.org [diva-portal.org]

- 10. US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Diisobutyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for Diisobutyldimethoxysilane (CAS No. 17980-32-4), a versatile organosilane compound used in various industrial and research applications, including as a catalyst component and in the synthesis of high-performance polymers.[1][2] Adherence to the following procedures is critical to ensure the safety of laboratory and manufacturing personnel.

Chemical and Physical Properties

This compound is a clear, colorless liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₄O₂Si | [1][3][4][5] |

| Molecular Weight | 204.38 g/mol | [1][3][4] |

| Physical State | Clear, colorless liquid | [1] |

| Boiling Point | 188 °C (370.4 °F) | [1][3] |

| Melting Point | < -78 °C | [3][6] |

| Density | 0.863 g/cm³ at 20 °C (68 °F) | [1][3] |

| Vapor Pressure | 0.75 hPa (at 25 °C) | [3][6] |

| Flash Point | 62 °C (143.6 °F) | [1][3] |

| Autoignition Temperature | 255 °C | [3][6] |

| Solubility | Reacts with water/moisture | [1][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[4][8] It is also hazardous to the aquatic environment with long-lasting effects.[1][3] A critical hazard to note is that this compound reacts with water and moisture to liberate methanol, which can have chronic effects on the central nervous system and may cause drowsiness, unconsciousness, blindness, and death if swallowed.[8]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][8] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][8] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Chronic 2 | H411: Toxic to aquatic life with long lasting effects | [3][6] |

Toxicological Data

The acute toxicity of this compound is considered minimal based on animal studies.[1]

Table 3: Acute Toxicity of this compound

| Route | Species | Value | Source(s) |

| Oral | Rat | LD50 > 2000 mg/kg | [1] |

| Dermal | Rat | LD50 > 2000 mg/kg | [1] |

Occupational Exposure Limits

There are no established specific occupational exposure limits (e.g., PEL, TLV) for this compound. However, due to its hydrolysis to methanol, the exposure limits for methanol should be considered.[8]

Table 4: Occupational Exposure Limits for Methanol (Hydrolysis Product)

| Organization | Limit Type | Value | Source(s) |

| ACGIH | TWA | 200 ppm | [8] |

| ACGIH | STEL | 250 ppm | [8] |

| NIOSH | REL (TWA) | 200 ppm (260 mg/m³) | [8] |

| NIOSH | REL (STEL) | 250 ppm (325 mg/m³) | [8] |

| OSHA | PEL (TWA) | 200 ppm (260 mg/m³) | [8] |

Safe Handling and Storage Protocols

Proper handling and storage are essential to minimize exposure and maintain the integrity of the chemical.

5.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to prevent the accumulation of vapors.[8]

-

Provide local exhaust or general room ventilation.[8]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[8]

5.2. Personal Protective Equipment (PPE)

A detailed workflow for donning and using PPE is illustrated in the diagram below.

Caption: Workflow for selecting and using Personal Protective Equipment.

-

Hand Protection: Neoprene or nitrile rubber gloves are recommended.[8]

-

Eye Protection: Chemical goggles are required. Contact lenses should not be worn when handling this chemical.[8]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[8]

-

Respiratory Protection: A NIOSH-certified organic vapor (black cartridge) respirator should be used if ventilation is inadequate or for spill response.[8]

5.3. Hygiene Measures

-

Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving work.[8]

-

Wash contaminated clothing before reuse.[8]

5.4. Storage

-

Store in a cool, well-ventilated place away from heat and sources of ignition.[1]

-

Keep containers tightly closed to prevent contact with moisture, with which it reacts.[1][8]

-

Incompatible materials include moisture and water.[8]

Emergency Procedures

6.1. First-Aid Measures

-

Inhalation: Remove the individual to fresh air and keep them at rest. If the person feels unwell, seek medical advice.[8] Symptoms of overexposure may include coughing, headache, and nausea.[8]

-

Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[8]

-

Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[8]

-

Ingestion: Never give anything by mouth to an unconscious person. Get immediate medical advice/attention.[8] This product reacts with water in the stomach to form methanol. Methanol poisoning is evidenced by visual disturbances, metabolic acidosis, and formic acid in the urine.[8]

6.2. Spill Response Protocol

In the event of a spill, follow the logical workflow outlined below.

Caption: Logical workflow for responding to a chemical spill.

-

Emergency Procedures: Evacuate unnecessary personnel from the area.[8]

-

Protective Equipment: Ensure the cleanup crew is equipped with proper protection, including respiratory protection.[8]

-

Environmental Precautions: Prevent the spill from entering sewers and public waters. If this occurs, notify the relevant authorities.[8]

-

Methods for Cleaning Up: Use an absorbent, non-combustible material (e.g., sand, earth) to collect the spill. Sweep or shovel the material into an appropriate container for disposal.[8][9]

6.3. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, foam, carbon dioxide, or dry chemical extinguishers.[8]

-

Fire Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to high temperatures or open flames.[8]

-

Firefighting Instructions: Use a water spray to cool exposed surfaces. Exercise caution and do not enter the fire area without proper protective equipment, including respiratory protection.[8]

Disposal Considerations

-

Dispose of this compound and its containers in a safe manner in accordance with local, state, and federal regulations.[1][8]

-

The material may be incinerated.[8]

-

Avoid release to the environment.[1]

This technical guide is intended to provide essential safety and handling information for this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and proper training in chemical handling procedures. Always consult the most current SDS for this chemical before use.

References

- 1. nj.gov [nj.gov]

- 2. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]

- 3. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 4. nrc.gov [nrc.gov]

- 5. DIISOBUTYL KETONE (2,6-DIMETHYL-4-HEPTANONE) | Occupational Safety and Health Administration [osha.gov]

- 6. truabrasives.com [truabrasives.com]

- 7. sanei.or.jp [sanei.or.jp]

- 8. gelest.com [gelest.com]

- 9. hse-me.ir [hse-me.ir]

An In-depth Technical Guide to the Solubility of Diisobutyldimethoxysilane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutyldimethoxysilane (DIBDMS), with the CAS number 17980-32-4, is an organosilicon compound featuring two isobutyl groups and two methoxy groups attached to a central silicon atom.[1] This structure imparts a unique combination of steric hindrance and reactivity, making it a valuable reagent in various applications, including as a coupling agent, adhesion promoter, and surface modifier.[2][3] Its utility in drug development may involve the modification of silica-based carriers or as an intermediate in the synthesis of more complex organosilicon compounds. A thorough understanding of its solubility in organic solvents is paramount for its effective use in formulation, reaction chemistry, and purification processes.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₄O₂Si | [1] |

| Molecular Weight | 204.38 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 188 °C (370.4 °F) | [1] |

| Density | 0.863 g/cm³ at 20 °C | |

| Flash Point | 62 °C (143.6 °F) | |

| Reactivity | Reacts with water/moisture | [1][4] |

Solubility of this compound in Organic Solvents

Table 2 provides a qualitative summary of the expected solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent | Polarity | Expected Solubility |

| Nonpolar Solvents | ||

| Hexane | Nonpolar | High / Miscible |

| Toluene | Nonpolar | High / Miscible |

| Diethyl ether | Nonpolar | High / Miscible |

| Moderately Polar Solvents | ||

| Tetrahydrofuran (THF) | Moderately Polar | High / Miscible |

| Chloroform | Moderately Polar | High / Miscible |

| Ethyl acetate | Moderately Polar | High / Miscible |

| Acetone | Moderately Polar | Good to Moderate |

| Polar Aprotic Solvents | ||

| Acetonitrile | Polar Aprotic | Moderate to Low |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to Low |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Low |

| Polar Protic Solvents | ||

| Ethanol | Polar Protic | Moderate (potential for reaction) |

| Methanol | Polar Protic | Moderate (potential for reaction) |

| Water | Highly Polar | Insoluble, reacts with water |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent.

4.1. Materials

-

This compound (purity ≥ 97%)

-

Selected organic solvent (analytical grade, anhydrous)

-

Internal standard for GC analysis (e.g., n-dodecane)

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or incubator

-

Centrifuge

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

-

Syringes and syringe filters (0.22 µm, PTFE)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that a saturated solution is formed.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed to let the undissolved this compound settle.

-

Alternatively, centrifuge the vial at a moderate speed to facilitate the separation of the excess solute.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filter the withdrawn sample through a 0.22 µm syringe filter to remove any suspended microdroplets.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the calibration range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent, each containing a fixed concentration of the internal standard.

-

Analyze the calibration standards and the diluted sample using GC-FID or GC-MS.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This compound exhibits good solubility in a range of nonpolar and moderately polar organic solvents, a characteristic that is crucial for its diverse applications. While quantitative data remains to be extensively published, the provided experimental protocol offers a robust framework for its determination. The careful selection of anhydrous solvents and appropriate analytical techniques is critical for obtaining accurate and reproducible solubility data. This guide serves as a valuable resource for researchers and professionals working with this versatile organosilane compound.

References

A Comprehensive Technical Guide to the Thermal Stability of Diisobutyldimethoxysilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyldimethoxysilane (DIBDMS) is a versatile organosilicon compound utilized in various industrial and research applications, including as a catalyst and a surface modifying agent. Its performance and safety in these roles are intrinsically linked to its thermal stability. This technical guide provides a detailed overview of the thermal stability of this compound, drawing upon available data and established principles of silane chemistry. While specific experimental thermogravimetric data for DIBDMS is not extensively available in public literature, this document synthesizes known properties, analogous compound behavior, and theoretical decomposition pathways to offer a comprehensive understanding. This guide also outlines detailed experimental protocols for conducting thermal analysis of liquid silanes to encourage further investigation.

Introduction

This compound, with the chemical formula C10H24O2Si, is a colorless liquid known for its utility as a coupling agent and its role in polymerization processes.[1][2] The thermal stability of a compound is a critical parameter that dictates its operational limits, storage conditions, and potential hazards. For researchers and professionals in drug development and materials science, a thorough understanding of a compound's behavior at elevated temperatures is paramount for process optimization, safety, and ensuring product integrity. This guide aims to consolidate the available information and provide a scientifically grounded perspective on the thermal stability of this compound.

Physicochemical and Thermal Properties

A summary of the known physicochemical and thermal properties of this compound is presented in the table below. This data provides a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C10H24O2Si | [3] |

| Molecular Weight | 204.38 g/mol | [3] |

| Boiling Point | 188 °C @ 1025 hPa | [3] |

| Melting Point | < -78 °C | [3] |

| Density | 0.863 g/cm³ @ 20 °C | [3] |

| Flash Point | 62 °C | [3] |

| Autoignition Temperature | 255 °C | [3] |

Note: The autoignition temperature is the lowest temperature at which the substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Thermal Decomposition Pathway

Upon heating, the initial bond cleavage is likely to occur at the Si-C or C-O bonds, which are generally the most labile in such structures. The presence of isobutyl groups suggests that the initial decomposition may involve the homolytic cleavage of a C-C bond within the isobutyl group to form a stable tertiary radical, or the cleavage of the Si-C bond.

A proposed thermal decomposition pathway is illustrated in the diagram below. This pathway is hypothetical and serves as a framework for understanding the potential degradation products.

It is important to note that in the presence of moisture, this compound will first hydrolyze to form diisobutylsilanediol and methanol.[1] The subsequent thermal decomposition of the silanediol would then contribute to the formation of siloxane oligomers and polymers. The safety data sheet for this compound indicates that hazardous decomposition products include methanol and organic acid vapors, which likely arise from a combination of hydrolysis and thermal degradation.[1]

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability of this compound, a systematic experimental approach is required. The following protocols for Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are provided as a guide for researchers.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Instrumentation: A high-resolution thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for a sufficient time to ensure thermal stability.

-

Heat the sample from the initial temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min). Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of the maximum rate of weight loss.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Quantify the residual mass at the end of the experiment.

-

The following diagram illustrates a typical experimental workflow for TGA.

References

Diisobutyldimethoxysilane: A Deep Dive into its Mechanism of Action as an Electron Donor in Ziegler-Natta Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diisobutyldimethoxysilane (DIBDMS) is a critical external electron donor in fourth-generation Ziegler-Natta catalyst systems for the production of isotactic polypropylene. Its primary function is to enhance the stereoselectivity of the catalyst, leading to a polymer with a high degree of crystallinity and desirable mechanical properties. This technical guide elucidates the core mechanism of action of DIBDMS, detailing its interactions with the catalyst components at a molecular level. The guide further provides a comprehensive summary of its impact on catalyst performance and polymer properties through structured data presentation, detailed experimental protocols, and visualizations of the key chemical pathways.

Introduction

The stereospecific polymerization of propylene using Ziegler-Natta catalysts is a cornerstone of the modern polymer industry. The development of high-activity supported catalysts, typically comprising titanium tetrachloride (TiCl₄) on a magnesium chloride (MgCl₂) support, revolutionized polypropylene production. However, to achieve the high isotacticity required for commercial applications, the use of electron donors is essential. These donors are classified as internal donors, which are incorporated into the solid catalyst during its preparation, and external donors, which are added during the polymerization process along with the cocatalyst, typically triethylaluminum (TEA).

This compound, an alkoxysilane with two bulky isobutyl groups, has emerged as a highly effective external electron donor. Its role extends beyond simply poisoning non-stereospecific active sites; it actively participates in the formation and stabilization of highly isospecific active centers. This guide will delve into the intricate mechanisms that govern the action of DIBDMS, providing a detailed understanding for researchers in the field.

The Core Mechanism of Action

The mechanism of action of this compound as an external electron donor is a multi-step process involving interactions with the cocatalyst and the solid catalyst surface. The bulky isobutyl groups and the reactive methoxy groups of DIBDMS play distinct and crucial roles in controlling the stereochemistry of propylene insertion.

Interaction with the Cocatalyst (Triethylaluminum)

Upon introduction into the polymerization reactor, DIBDMS readily reacts with the triethylaluminum (TEA) cocatalyst. This acid-base reaction leads to the formation of a complex where the aluminum alkyl is coordinated to one of the oxygen atoms of the methoxy groups of the silane. This initial interaction is crucial as it modulates the activity and availability of both the cocatalyst and the external donor.

Interaction with the Catalyst Surface (MgCl₂)

The primary role of the external donor is exerted at the surface of the MgCl₂ support, where the active titanium species are located. The MgCl₂ crystal exposes different crystallographic planes, with the (110) and (100) faces being the most relevant for catalysis. These surfaces possess coordinatively unsaturated Mg²⁺ ions, which act as Lewis acid sites.

DIBDMS, or its complex with TEA, adsorbs onto these exposed Mg²⁺ sites. The two methoxy groups of DIBDMS can coordinate to a single Mg²⁺ site in a bidentate fashion or bridge between two adjacent Mg²⁺ ions. This adsorption is a key step in modifying the electronic and steric environment of the active centers.

Stereoselectivity Control: The Role of the Isobutyl Groups

The stereoselectivity of the Ziegler-Natta catalyst arises from the specific geometry of the active sites, which dictates the orientation of the incoming propylene monomer. The presence of the bulky isobutyl groups of DIBDMS in the vicinity of the active titanium center provides significant steric hindrance.

This steric bulk effectively blocks the coordination of propylene in an orientation that would lead to a syndiotactic or atactic insertion. It creates a chiral environment around the active site, forcing the propylene monomer to approach and insert with a specific orientation, leading to the formation of a highly isotactic polymer chain. The two isobutyl groups create a "chiral pocket" that guides the polymerization process.

Quantitative Data on Performance

The addition of this compound as an external donor has a profound and quantifiable impact on the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene.

| Parameter | Without DIBDMS | With DIBDMS | Reference |

| Catalyst Activity (kg PP/g Cat·h) | 15 - 25 | 10 - 20 | [1] |

| Isotacticity Index (%) | 85 - 92 | > 97 | [1] |

| Melting Point (°C) | 158 - 162 | 165 - 168 | [1] |

| Molecular Weight (Mw) ( g/mol ) | 350,000 - 450,000 | 400,000 - 550,000 | [2] |

| Molecular Weight Distribution (MWD) | 5 - 7 | 4 - 6 | [2] |

| Xylene Solubles (%) | 5 - 10 | < 2.5 | [3] |

Note: The exact values can vary depending on the specific catalyst formulation, polymerization conditions, and the concentration of DIBDMS used.

Experimental Protocols

Catalyst Preparation (General Procedure)

A fourth-generation Ziegler-Natta catalyst is typically prepared by reacting a magnesium compound (e.g., MgCl₂) with an excess of titanium tetrachloride in the presence of an internal electron donor (e.g., a phthalate, diether, or succinate). The resulting solid is then washed extensively with a hydrocarbon solvent to remove unreacted TiCl₄ and other byproducts.

Slurry Polymerization of Propylene

The following is a representative protocol for the slurry polymerization of propylene using a TiCl₄/MgCl₂ catalyst with DIBDMS as the external donor.

Materials:

-

Catalyst: Fourth-generation TiCl₄/MgCl₂ supported Ziegler-Natta catalyst.

-

Cocatalyst: Triethylaluminum (TEA) solution in hexane (e.g., 1 M).

-

External Donor: this compound (DIBDMS).

-

Solvent: Anhydrous n-heptane or hexane.

-

Monomer: Polymerization-grade propylene.

-

Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).

Procedure:

-

Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove any traces of oxygen and moisture.

-

Solvent and Cocatalyst Addition: The reactor is charged with the desired amount of anhydrous solvent (e.g., 1 L of n-heptane). The required volume of the TEA solution is then injected into the reactor.

-

External Donor Addition: The calculated amount of DIBDMS is injected into the reactor. The molar ratio of Al/Si is a critical parameter and is typically varied to optimize performance.

-

Catalyst Injection: A suspension of the solid catalyst in the solvent is prepared in a separate vessel and then injected into the reactor under a nitrogen or propylene atmosphere.

-

Polymerization: The reactor is heated to the desired temperature (e.g., 70 °C), and propylene is fed into the reactor to maintain a constant pressure (e.g., 7 bar). The polymerization is allowed to proceed for a specific duration (e.g., 1-2 hours).

-

Termination: The propylene feed is stopped, and the reactor is vented. The polymerization is terminated by adding the quenching agent to destroy the active sites.

-

Polymer Recovery: The polymer slurry is filtered, and the collected polypropylene powder is washed repeatedly with ethanol and then with water to remove catalyst residues.

-

Drying: The final polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Conclusion

This compound plays a multifaceted and indispensable role as an external electron donor in the Ziegler-Natta catalyzed polymerization of propylene. Its mechanism of action is a synergistic interplay of electronic and steric effects. The coordination of its methoxy groups to the MgCl₂ support and its complexation with the cocatalyst modify the catalyst's electronic properties, while the significant steric hindrance provided by its bulky isobutyl groups is paramount in enforcing the high degree of stereoselectivity required for the production of isotactic polypropylene. A thorough understanding of this mechanism is crucial for the rational design of new and improved catalyst systems for olefin polymerization.

References

Methodological & Application

Application Notes and Protocols: Diisobutyldimethoxysilane (DIBDMS) as an External Donor in Ziegler-Natta Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers like isotactic polypropylene. The performance of these catalyst systems is significantly influenced by the use of electron donors, which are broadly categorized as internal and external donors. External donors are added during the polymerization process to control the stereospecificity of the catalyst, thereby influencing the properties of the resulting polymer.[1][2][3] Diisobutyldimethoxysilane (DIBDMS) is an alkoxysilane compound that has demonstrated effectiveness as an external donor in Ziegler-Natta catalysis for propylene polymerization. These application notes provide a detailed overview, experimental protocols, and performance data related to the use of DIBDMS as an external donor.

The primary role of an external donor in Ziegler-Natta catalysis is to enhance the isospecificity of the catalyst system.[1][4] This is achieved by selectively poisoning the aspecific active sites on the catalyst surface or by converting them into isospecific sites.[1] The structure of the external donor, particularly the steric hindrance and electronic effects of the alkyl and alkoxy groups attached to the silicon atom, plays a crucial role in its effectiveness.[5] DIBDMS, with its isobutyl groups, offers a balance of steric bulk and electronic properties that contribute to its performance.

Mechanism of Action

The addition of an external donor like DIBDMS to the Ziegler-Natta catalyst system, which typically consists of a titanium-based catalyst on a magnesium chloride support and a trialkylaluminum co-catalyst (e.g., triethylaluminium, TEAL), leads to a series of interactions. The external donor can coordinate with both the active sites on the catalyst and the co-catalyst.[4] It is believed that the external donor competes with the internal donor for coordination sites on the MgCl2 support, influencing the environment of the titanium active centers.[1][4] This interaction modifies the stereoselectivity of the active sites, leading to a higher yield of isotactic polypropylene.

Experimental Protocols

The following protocols are generalized procedures for propylene polymerization using a Ziegler-Natta catalyst with DIBDMS as the external donor. The specific conditions may need to be optimized based on the specific catalyst system and desired polymer properties.

Materials

-

Ziegler-Natta catalyst (e.g., MgCl2-supported TiCl4 catalyst)

-

Triethylaluminium (TEAL) as co-catalyst

-

This compound (DIBDMS) as an external donor

-

Propylene monomer (polymerization grade)

-

n-Heptane or other suitable solvent (anhydrous)

-

Methanol (for terminating the polymerization)

-

Hydrochloric acid (for catalyst residue removal)

-

Nitrogen or Argon (for inert atmosphere)

Protocol 1: Slurry Polymerization of Propylene

-

Reactor Preparation: A stainless-steel Buchi reactor (or similar) is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.[2]

-

Solvent and Co-catalyst Addition: 400 mL of anhydrous n-heptane is introduced into the reactor. A desired amount of TEAL solution is then added.[2]

-

External Donor and Catalyst Addition: The calculated amount of DIBDMS is added to the reactor, followed by the Ziegler-Natta catalyst. The molar ratio of TEAL to DIBDMS and the Si/Ti molar ratio are critical parameters to control and should be varied for optimization.

-

Pre-polymerization: A controlled amount of propylene monomer is introduced to the reactor, and the pressure is maintained at a low level (e.g., 2 bar) for a short period (e.g., 20 minutes) to allow for controlled initial polymerization on the catalyst particles.[2]

-

Polymerization: The reactor temperature is raised to the desired polymerization temperature (e.g., 70°C), and the propylene pressure is increased to the target pressure (e.g., 7 bar). The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with continuous stirring.

-

Termination: The polymerization is terminated by venting the propylene and adding methanol to the reactor.

-

Polymer Recovery and Purification: The polymer slurry is stirred with a solution of hydrochloric acid in methanol to remove catalyst residues. The resulting polypropylene is then filtered, washed with methanol, and dried in a vacuum oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Gas-Phase Polymerization of Propylene

-

Reactor Preparation: A gas-phase polymerization reactor is prepared under an inert atmosphere.

-

Catalyst Injection: The Ziegler-Natta catalyst, pre-contacted with TEAL and DIBDMS, is injected into the reactor.

-

Polymerization: Propylene monomer, and optionally hydrogen as a chain transfer agent, are continuously fed into the reactor to maintain a constant pressure. The polymerization is carried out at a specific temperature and pressure for the desired reaction time.

-

Product Discharge: The polymer powder is discharged from the reactor and degassed to remove unreacted monomer.

Data Presentation

The effectiveness of DIBDMS as an external donor is evaluated based on several key performance indicators, including catalyst activity, polymer isotacticity, molecular weight, and molecular weight distribution. The following tables summarize typical data obtained from propylene polymerization experiments using DIBDMS and other alkoxysilane external donors for comparison.

Table 1: Effect of External Donor on Catalyst Activity and Polymer Properties

| External Donor | Si/Ti (mol/mol) | Activity (kg PP/g cat·h) | Isotacticity Index (%) | MFR (g/10 min) |

| None | - | 15.2 | 85.3 | 3.5 |

| DIBDMS | 10 | 25.8 | 97.5 | 5.2 |

| DIBDMS | 20 | 23.1 | 98.2 | 4.8 |

| C-donor* | 10 | 28.5 | 96.8 | 6.1 |

| D-donor** | 10 | 22.4 | 98.5 | 4.5 |

*C-donor: Cyclohexylmethyldimethoxysilane **D-donor: Dicyclopentyldimethoxysilane Note: The data presented are representative and may vary depending on the specific catalyst system and polymerization conditions.

Table 2: Comparison of Thermal Properties of Polypropylene Produced with Different External Donors

| External Donor | Melting Temperature (Tm, °C) | Crystallization Temperature (Tc, °C) | Crystallinity (%) |

| None | 160.1 | 108.5 | 55.2 |

| DIBDMS | 165.8 | 115.2 | 65.7 |

| C-donor* | 164.5 | 114.1 | 63.8 |

| D-donor** | 166.2 | 116.0 | 66.5 |

*C-donor: Cyclohexylmethyldimethoxysilane **D-donor: Dicyclopentyldimethoxysilane Note: The data presented are representative and may vary depending on the specific catalyst system and polymerization conditions.

Visualizations

Experimental Workflow for Slurry Polymerization

Caption: Workflow for slurry polymerization of propylene.

Role of DIBDMS in Ziegler-Natta Catalysis

Caption: Role of DIBDMS in promoting isospecific polymerization.

References

Application Notes and Protocols for the Use of Diisobutyldimethoxysilane in Propylene Polymerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Diisobutyldimethoxysilane (DIBDMS) as an external electron donor in Ziegler-Natta catalyzed propylene polymerization. DIBDMS is a critical component for controlling polymer stereochemistry and achieving desired material properties.

Introduction

In the realm of polyolefin synthesis, Ziegler-Natta catalysts are paramount for the production of polypropylene. The stereochemical control of the polymer chain is a crucial factor that dictates its physical and mechanical properties. External electron donors are indispensable additives in modern Ziegler-Natta catalyst systems (typically comprising a titanium-based procatalyst, a magnesium chloride support, and an aluminum alkyl cocatalyst) to enhance the catalyst's stereoselectivity.[1][2][3]

This compound (DIBDMS), an alkoxysilane, serves as a highly effective external electron donor. Its primary function is to selectively deactivate non-stereospecific active sites on the catalyst surface and to transform non-isospecific sites into isospecific ones.[4] This selective interaction leads to a significant increase in the isotacticity of the resulting polypropylene, which in turn enhances properties such as crystallinity, melting point, stiffness, and tensile strength. The structure of the external donor, including the steric hindrance of the alkyl and alkoxy groups, plays a pivotal role in its effectiveness.

Mechanism of Action

The precise mechanism by which external donors like DIBDMS enhance stereoselectivity is a subject of ongoing research. However, it is widely accepted that DIBDMS interacts with both the cocatalyst (typically triethylaluminum - TEAL) and the surface of the MgCl₂-supported catalyst.

The prevailing theory suggests that DIBDMS competes with the propylene monomer for coordination at the active titanium centers. Due to its steric bulk, DIBDMS preferentially coordinates to and deactivates the more exposed, less stereospecific active sites. Furthermore, it can interact with the aluminum alkyl cocatalyst, modifying its behavior and influencing the overall catalytic activity. This interaction is believed to stabilize the active sites that produce highly isotactic polypropylene.[4][5]

Quantitative Data Summary

The performance of this compound as an external donor is evaluated based on its impact on catalyst activity and the properties of the resulting polypropylene. The following tables summarize typical quantitative data obtained from slurry polymerization of propylene using a conventional TiCl₄/MgCl₂ catalyst, triethylaluminum (TEAL) as a cocatalyst, and DIBDMS as the external donor. For comparative purposes, data for other common alkoxysilane donors like dicyclopentyldimethoxysilane (D-donor) and cyclohexyl(methyl)dimethoxysilane (C-donor) are often referenced in literature.

Table 1: Effect of this compound on Catalyst Activity and Polymer Isotacticity

| External Donor | Al/Si Molar Ratio | Catalyst Activity (kg PP/g cat·h) | Isotacticity Index (%) |

| None | - | 15.2 | 85.3 |

| DIBDMS | 10 | 12.5 | 97.5 |

| DIBDMS | 20 | 11.8 | 98.1 |

| D-donor | 10 | 13.1 | 98.5 |

| C-donor | 10 | 14.2 | 96.8 |

Note: Data is representative and can vary based on specific catalyst system and polymerization conditions.

Table 2: Influence of this compound on Polypropylene Properties

| External Donor | Al/Si Molar Ratio | MFR (g/10 min) | Mw (x 10⁵ g/mol ) | MWD (Mw/Mn) |

| None | - | 10.5 | 3.2 | 6.8 |

| DIBDMS | 10 | 4.2 | 5.8 | 5.2 |

| DIBDMS | 20 | 3.8 | 6.1 | 5.0 |

| D-donor | 10 | 3.5 | 6.5 | 4.8 |

| C-donor | 10 | 5.1 | 5.1 | 5.5 |

Note: MFR (Melt Flow Rate) is measured at 230°C with a 2.16 kg load. Mw is the weight-average molecular weight, and MWD is the molecular weight distribution.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the slurry polymerization of propylene using a Ziegler-Natta catalyst with this compound as the external donor.

Materials

-

Catalyst: High-activity MgCl₂-supported TiCl₄ Ziegler-Natta catalyst.

-

Cocatalyst: Triethylaluminum (TEAL), typically as a 1 M solution in hexane.

-

External Donor: this compound (DIBDMS).

-

Solvent: Polymerization-grade n-hexane or n-heptane, dried over molecular sieves.

-

Monomer: Polymerization-grade propylene, purified by passing through deoxidizing and drying columns.

-

Chain Transfer Agent: Hydrogen (optional, for molecular weight control).

-

Quenching Agent: Acidified methanol (5% HCl in methanol).

Slurry Polymerization Protocol

This protocol describes a typical lab-scale slurry polymerization in a stirred-tank reactor.[2]

-

Reactor Preparation:

-

Thoroughly clean and dry a 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports.

-

Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove all traces of oxygen and moisture.

-

Cool the reactor to the desired polymerization temperature (e.g., 70°C).

-

-

Reagent Charging:

-

Introduce 1 L of purified n-hexane into the reactor.

-

Add the desired amount of triethylaluminum (TEAL) solution to the reactor to scavenge any remaining impurities. The amount will depend on the desired Al/Ti molar ratio.

-

Add the specified amount of this compound (DIBDMS) to the reactor. The quantity is determined by the target Al/Si molar ratio.

-

Inject a suspension of the Ziegler-Natta catalyst (typically 10-20 mg) in n-hexane into the reactor.

-

-

Polymerization:

-

Pressurize the reactor with propylene to the desired partial pressure (e.g., 7 bar).

-

If hydrogen is used, introduce the desired partial pressure of hydrogen.

-

Maintain a constant propylene pressure and temperature throughout the polymerization by continuously feeding propylene monomer.

-

Allow the polymerization to proceed for the desired duration (e.g., 1-2 hours), monitoring the propylene consumption rate.

-

-

Termination and Product Recovery:

-

Stop the propylene feed and vent the reactor.

-

Quench the reaction by adding 100 mL of acidified methanol to the reactor to deactivate the catalyst.

-

Stir the mixture for 30 minutes.

-

Filter the polypropylene powder and wash it repeatedly with methanol and then with acetone.

-

Dry the polymer in a vacuum oven at 60-80°C to a constant weight.

-

-

Characterization:

-

Determine the catalyst activity in kg of polypropylene per gram of catalyst per hour.

-

Measure the isotacticity index by Soxhlet extraction with boiling heptane.

-

Analyze the molecular weight (Mw) and molecular weight distribution (MWD) using high-temperature gel permeation chromatography (GPC).

-

Determine the melt flow rate (MFR) according to standard methods (e.g., ASTM D1238).

-

Visualizations

Logical Relationship of External Donor Action

Caption: Logical flow of DIBDMS action in propylene polymerization.

Experimental Workflow

Caption: Experimental workflow for propylene polymerization.

References

Application Notes and Protocols for Diisobutyldimethoxysilane in Controlling Polypropylene Isotacticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of polypropylene using Ziegler-Natta catalysts, controlling the stereochemistry of the polymer is crucial for determining its final properties. Isotactic polypropylene, where the methyl groups are all on the same side of the polymer chain, is a highly crystalline and commercially valuable material with excellent mechanical strength and thermal stability.[1] The isotacticity of polypropylene is significantly influenced by the use of electron donors in the catalyst system. These donors are classified as internal and external electron donors.

Diisobutyldimethoxysilane (DIBDMS) is an external electron donor commonly employed in Ziegler-Natta catalyst systems to enhance the stereoselectivity of the polymerization process, leading to polypropylene with a high isotacticity index.[2] External donors, like DIBDMS, work by selectively poisoning the non-stereospecific active sites on the catalyst surface, thereby allowing the stereospecific sites to dominate the polymerization process. This results in a polymer with a more ordered structure and improved properties.

These application notes provide detailed protocols for the use of DIBDMS in controlling polypropylene isotacticity, including catalyst preparation, polymerization procedures, and methods for characterizing the resulting polymer.

Mechanism of Action

The stereocontrol in Ziegler-Natta catalysis arises from the specific coordination of the propylene monomer to the titanium active center on the MgCl₂ support. External electron donors, such as DIBDMS, are thought to interact with the catalyst system in several ways to enhance isotacticity. The primary mechanism involves the deactivation of aspecific or non-stereospecific active sites on the catalyst surface.[3] These aspecific sites would otherwise produce atactic (non-crystalline) polypropylene. By selectively coordinating to these aspecific sites, DIBDMS renders them inactive for polymerization, thus increasing the proportion of isotactic polypropylene produced by the stereospecific active sites.

The interaction can be visualized as a dynamic equilibrium where the external donor competes with the monomer and the cocatalyst (typically an aluminum alkyl) for coordination to the active centers. The bulky isobutyl groups of DIBDMS are believed to play a crucial role in its effectiveness as a selectivity control agent.

Experimental Protocols

Preparation of the Ziegler-Natta Catalyst (Fourth Generation)

This protocol describes a general method for preparing a high-activity MgCl₂-supported Ziegler-Natta catalyst.

Materials:

-

Anhydrous Magnesium Chloride (MgCl₂)

-

Ethanol (absolute)

-

Titanium Tetrachloride (TiCl₄)

-

Internal Electron Donor (e.g., Diisobutyl phthalate - DIBP)

-

Heptane (anhydrous)

-

Toluene (anhydrous)

Procedure:

-

Support Preparation:

-

In a nitrogen-purged reactor equipped with a mechanical stirrer, slowly add anhydrous MgCl₂ to absolute ethanol at room temperature with vigorous stirring to form a MgCl₂·nEtOH adduct. The molar ratio of ethanol to MgCl₂ is typically around 3:1.

-

Heat the mixture to reflux until a clear solution is obtained.

-

Spray-dry the solution to obtain spherical particles of the MgCl₂·nEtOH adduct.

-

-

Titanation:

-

Suspend the MgCl₂·nEtOH adduct in a mixture of toluene and TiCl₄ at a low temperature (e.g., -20°C).

-

Slowly add the internal donor (e.g., DIBP) to the suspension.

-

Gradually increase the temperature of the reactor to 80-100°C and maintain for 1-2 hours.

-

Filter the solid and wash several times with hot toluene and then with anhydrous heptane until the filtrate is colorless.

-

The resulting solid is the Ziegler-Natta catalyst, which should be stored under an inert atmosphere.

-

Slurry Polymerization of Propylene

This protocol outlines a laboratory-scale slurry polymerization of propylene using the prepared Ziegler-Natta catalyst with DIBDMS as the external donor.

Materials:

-

Ziegler-Natta Catalyst (prepared as above)

-

Triethylaluminum (TEA) solution in heptane (e.g., 1 M)

-

This compound (DIBDMS) solution in heptane

-

Propylene (polymerization grade)

-

Heptane (anhydrous, polymerization grade)

-

Hydrogen (for molecular weight control, optional)

Procedure:

-

Reactor Preparation:

-

Thoroughly dry and purge a stainless-steel autoclave reactor with nitrogen.

-